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Compound Name: Spiro[4.7]dodecane

CAS No.: 1197-84-8

Cat. No.: B14748417

Get Quote

Technical Guide: Spiro[4.7]dodecane Scaffold
Unlocking Novel 3D Chemical Space in Drug Discovery

Executive Summary
Spiro[4.7]dodecane (CAS: 1197-84-8) is a bicyclic hydrocarbon featuring a five-membered

cyclopentane ring fused to an eight-membered cyclooctane ring at a single quaternary carbon.

Unlike the ubiquitous spiro[3.3]heptane or spiro[4.5]decane systems, the [4.7] framework

remains an underutilized "privileged structure" in medicinal chemistry.

For the Senior Application Scientist, this scaffold represents a strategic tool to "escape

flatland." Its unique topology combines the well-understood envelope geometry of cyclopentane

with the complex, multi-conformational landscape of cyclooctane. This guide details the

structural properties, validated synthetic routes, and bioisosteric utility of the

spiro[4.7]dodecane core.
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Nomenclature and Numbering
Following IUPAC rules for spiro hydrocarbons:

Total Carbons: 12 (

shared atom).[1]

Numbering: Begins at the carbon adjacent to the spiro center in the smaller (5-membered)

ring, proceeds around that ring to the spiro atom, and then traverses the larger (8-

membered) ring.

Positions 1–4: Cyclopentane ring methylene groups.

Position 5: The quaternary spiro carbon.

Positions 6–12: Cyclooctane ring methylene groups.

Conformational Dynamics
The spiro[4.7]dodecane system presents a dichotomy of rigidity and flexibility:

The Spiro Junction (C5): Acts as a "conformational anchor," forcing the two rings to be

orthogonal. This creates defined exit vectors for substituents that are impossible to achieve

with fused or linked ring systems.

Cyclopentane Ring: Adopts a dynamic envelope or half-chair conformation. Substituents at

C1–C4 experience typical eclipsing interactions.

Cyclooctane Ring: The 8-membered ring is highly flexible. In the spiro-fused context, it

predominantly populates the boat-chair (BC) conformation to minimize transannular strain

(Prelog strain), though the crown family of conformers is accessible.

Key Insight for Ligand Design: Functionalizing the 8-membered ring (e.g., at C7 or C9) allows

the probing of large, hydrophobic binding pockets, while the 5-membered ring can serve as a

rigid linker to a polar headgroup.

Synthetic Pathways[2][3][4][5]
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Two primary methodologies are recommended: Ring-Closing Metathesis (RCM) for modular

flexibility and Propellanone Rearrangement for scale-up of the core skeleton.

Method A: Ring-Closing Metathesis (Modern Approach)
This route allows for the facile introduction of heteroatoms and functional groups. It typically

constructs the 5-membered ring onto a pre-existing 8-membered ring precursor (or vice versa).

Protocol Logic:

Alkylation: Double alkylation of cyclooctanecarboxylate or cyclooctanone using allyl bromide.

RCM: Grubbs II catalyst is preferred for its tolerance of steric bulk at the quaternary center.

Hydrogenation: Saturation of the alkene to yield the saturated spiro[4.7]dodecane.

Visual Workflow (DOT Diagram):
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Caption: Modular synthesis of spiro[4.7]dodecane via RCM, enabling functionalization of the

5-membered ring.

Method B: Acid-Catalyzed Rearrangement (Classic
Approach)
This method is historically significant for generating spiro-ketones (e.g., spiro[4.7]dodecan-6-

one).

Precursor: [4.4.2]Propellanone derivatives.

Reagent: Acidic media (e.g.,

or
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).

Mechanism: Strain release drives the migration of a bond to form the spiro junction.

Note: While elegant, this method is less amenable to diverse analog generation than RCM.

Physicochemical Profile
The following data summarizes the core properties of the parent hydrocarbon and key

derivatives.

Property Value / Description Source/Method

Molecular Formula PubChem [1]

Molecular Weight 166.30 g/mol PubChem [1]

LogP (Predicted) ~5.8 XLogP3 [1]

Topological Polar Surface Area

(TPSA)

0

(Hydrocarbon)
Computed

Complexity 121 Cactvs [1]

Stereochemistry Achiral (unless substituted) Symmetry Analysis

Solubility
Low (Water), High (DCM,

DMSO)
Lipophilic nature

Experimental Note: The high LogP indicates significant lipophilicity. For drug discovery

applications, polar handles (amines, alcohols, sulfones) must be introduced—typically on the 5-

membered ring (e.g., 2-azaspiro[4.7]dodecane) to lower LogP to the drug-like range (2–4).

Applications in Drug Discovery[2][3][6][7][8][9][10]
Bioisosterism and "Escaping Flatland"
The spiro[4.7]dodecane scaffold serves as a volumetric bioisostere for:
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Gem-dimethyl groups: Replacing a gem-dimethyl with a spiro-cycle restricts conformation

without adding aromaticity.

Biphenyl systems: The spiro core provides a non-planar alternative to twisted biphenyls,

potentially improving solubility and metabolic stability by removing planar aromatic rings

prone to

-stacking and oxidation.

Library Design Strategy
When designing libraries around this core, focus on Vector Exploration:

Equatorial vs. Axial: Substituents on the 8-membered ring can adopt distinct axial or

equatorial orientations depending on the ring pucker.

Spiro-Amino Acids: Derivatives like 2-azaspiro[4.7]dodecane-1-carboxylic acid act as

constrained amino acids, locking peptide backbones into specific turn geometries (

-turns) [2].

Signal Transduction Logic (DOT Diagram):

Spiro[4.7]dodecane Core

Rigid Spiro Junction Lipophilic 8-Ring

Restricted Conformation
(Entropy Benefit)

Novel IP Space
(Non-flat Geometry) Hydrophobic Pocket Filling

High Affinity Target Binding
(GPCRs / Ion Channels)
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Click to download full resolution via product page

Caption: Mechanistic advantages of the spiro[4.7]dodecane scaffold in ligand-target binding

interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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